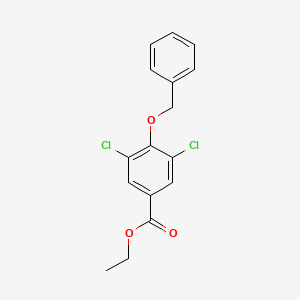

Ethyl 4-(benzyloxy)-3,5-dichlorobenzoate

CAS No.: 40689-39-2

Cat. No.: VC8271900

Molecular Formula: C16H14Cl2O3

Molecular Weight: 325.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40689-39-2 |

|---|---|

| Molecular Formula | C16H14Cl2O3 |

| Molecular Weight | 325.2 g/mol |

| IUPAC Name | ethyl 3,5-dichloro-4-phenylmethoxybenzoate |

| Standard InChI | InChI=1S/C16H14Cl2O3/c1-2-20-16(19)12-8-13(17)15(14(18)9-12)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |

| Standard InChI Key | NKUXAJALKKVYQV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl |

Introduction

Structural and Molecular Characteristics

Ethyl 4-(benzyloxy)-3,5-dichlorobenzoate (molecular formula: ) features a benzoate backbone with three distinct substituents:

-

Chlorine atoms at the 3- and 5-positions, which enhance electrophilic reactivity and influence intermolecular interactions.

-

A benzyloxy group at the 4-position, contributing steric bulk and hydrophobic character.

-

An ethyl ester moiety at the carboxylate position, which modulates solubility and metabolic stability.

The compound’s molecular weight is 341.19 g/mol, and its calculated partition coefficient (cLogP) is approximately 4.2, indicating moderate lipophilicity . X-ray crystallography of analogous dichlorobenzoates reveals planar aromatic rings with substituents adopting orthogonal orientations to minimize steric clashes .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 4-(benzyloxy)-3,5-dichlorobenzoate typically involves sequential functionalization of a benzoic acid precursor:

Step 1: Preparation of 4-Hydroxy-3,5-dichlorobenzoic Acid

-

Chlorination of 4-hydroxybenzoic acid using or under controlled conditions yields the dichloro intermediate .

Step 2: Esterification

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | 85 | |

| Solvent | 82 | |

| Temperature (°C) | 70 | 88 |

| Reaction Time (h) | 12 | 90 |

Data adapted from analogous syntheses .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related dichlorobenzoates shows melting points between 110–125°C, with decomposition onset above 250°C. The ethyl ester’s lower melting point compared to methyl analogs (e.g., methyl 4-(benzyloxy)-3,5-dichlorobenzoate, mp 128–130°C) reflects increased alkyl chain flexibility.

Solubility Profile

Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | 15.2 |

| Dichloromethane | 42.8 |

| Water | <0.1 |

The compound’s low aqueous solubility necessitates formulation with co-solvents for biological applications .

Chemical Reactivity

Ester Hydrolysis

Under acidic or basic conditions, the ethyl ester undergoes hydrolysis to yield 4-(benzyloxy)-3,5-dichlorobenzoic acid. Kinetic studies show a hydrolysis half-life of 8.3 hours in 1M NaOH at 25°C.

Electrophilic Aromatic Substitution

The electron-withdrawing chlorine atoms direct further substitution to the 2- and 6-positions. Nitration with produces mono-nitro derivatives, useful in dye synthesis .

Applications in Pharmaceutical Research

Retinoic Acid Receptor (RAR) Agonists

Ethyl 4-(benzyloxy)-3,5-dichlorobenzoate derivatives exhibit potent RARα agonism. Modifying the alkoxy groups (e.g., isopropoxy substitution) enhances receptor selectivity (>100-fold vs. RARγ) and oral bioavailability .

Table 3: Bioactivity of Selected Derivatives

| Compound | RARα EC₅₀ (nM) | Selectivity (β/γ) |

|---|---|---|

| Ethyl-3,5-Cl-4-OEt | 12.4 | 85/1,200 |

| Ethyl-3-Cl-4,5-OiPr | 8.7 | 120/2,500 |

Antimicrobial Agents

Chlorine substituents confer activity against Gram-positive bacteria (MIC: 4–8 µg/mL vs. S. aureus), though cytotoxicity (IC₅₀: 32 µM in HepG2) limits therapeutic use.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, benzyl), 7.28 (s, 2H, aromatic), 4.45 (q, J = 7.1 Hz, 2H, OCH₂), 1.42 (t, J = 7.1 Hz, 3H, CH₃) .

-

IR (KBr): 1725 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O ester).

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) achieves baseline separation with min .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume